The compound is identified in various chemical databases, including DrugBank and PubChem, under different names and identifiers. Its DrugBank ID is DB01748, and it has been characterized as a small molecule without any current clinical approval status . The classification as a sulfamoylbenzamide indicates its relevance in pharmaceutical research, particularly for developing new therapeutic agents.
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves several steps:
The molecular formula for 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is , with an average molecular weight of approximately 290.34 g/mol .
4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can participate in various chemical reactions:
The mechanism of action for 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide primarily involves its interaction with enzymes, particularly those related to carbonic anhydrase inhibition. Sulfamides are known to mimic substrates or intermediates in enzymatic pathways, leading to competitive inhibition.
The physical properties of 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide include:
These properties suggest that the compound may exhibit favorable pharmacokinetic profiles, including absorption and distribution characteristics relevant for drug development.
The primary applications of 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide lie within pharmaceutical research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2